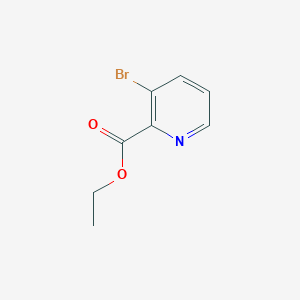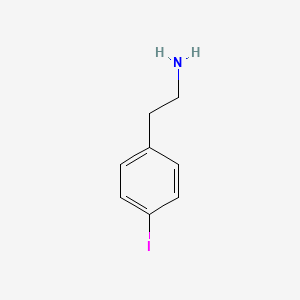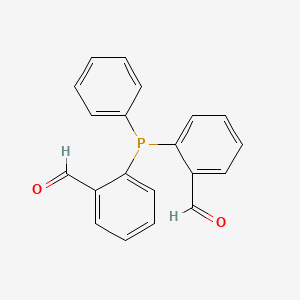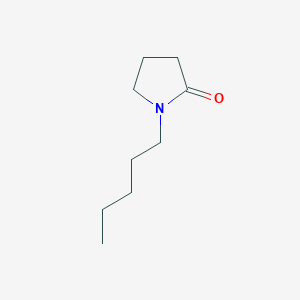
1-戊基吡咯烷-2-酮
描述
1-Pentylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a pentyl group at the nitrogen atom. Pyrrolidinones are known for their diverse biological activities and are commonly used as intermediates in organic synthesis.
科学研究应用
1-Pentylpyrrolidin-2-one has a wide range of applications in scientific research:
作用机制
Target of Action
1-Pentylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered heterocyclic compound . Pyrrolidin-2-one derivatives have been reported to have significant affinity to serotonin 5-HT1A and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, anxiety, and cardiovascular function.
Mode of Action
It’s suggested that the decrease in the susceptibility to seizures induced by new pyrrolidin-2-one derivatives is related to their significant affinity to serotonergic or α1-adrenergic receptors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with the production of sphingosine 1-phosphate (s1p) from sphingosine and atp, a signaling pathway involved in cancer progression and immune cell chemotaxis .
Pharmacokinetics
The compound’s molecular weight of 15524 and its molecular formula of C9H17NO suggest that it may have favorable bioavailability .
Result of Action
Some pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity, suggesting that 1-pentylpyrrolidin-2-one may have similar effects .
Action Environment
It’s known that the release of this substance into the environment can occur from industrial use, including in processing aids at industrial sites, as a processing aid, in the production of articles, and as an intermediate step in further manufacturing of another substance .
生化分析
Biochemical Properties
Pyrrolidin-2-one derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
Pyrrolidin-2-one derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrrolidin-2-one derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
1-Pentylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-pentyl-4-aminobutyric acid under acidic conditions. Another method includes the reaction of pentylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
In industrial settings, the synthesis of 1-pentylpyrrolidin-2-one often involves the use of cost-effective and scalable processes. One such method includes the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone. The reaction is typically carried out in the presence of an additive such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .
化学反应分析
Types of Reactions
1-Pentylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Oxone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of 1-pentylpyrrolidin-2-one.
相似化合物的比较
1-Pentylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without the pentyl substitution, which also exhibits diverse biological activities.
N-Methylpyrrolidin-2-one: A similar compound with a methyl group instead of a pentyl group, commonly used as a solvent and in organic synthesis.
Pyrrolidin-2,5-dione: Another derivative with a dione structure, known for its biological and pharmaceutical applications.
属性
IUPAC Name |
1-pentylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFAFRAQHBRBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475319 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-11-3 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


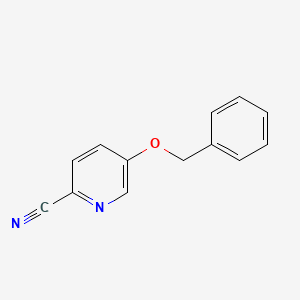
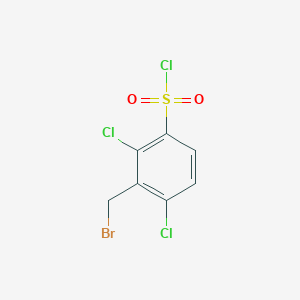
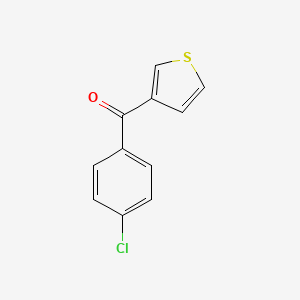
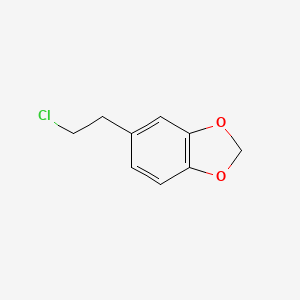
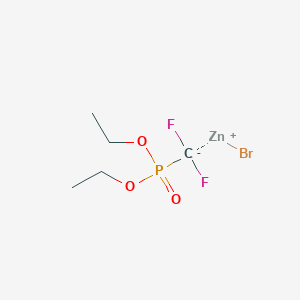
![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
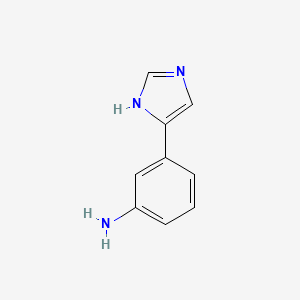
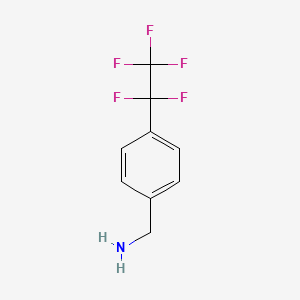
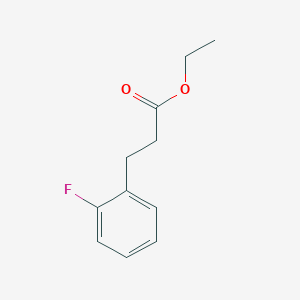
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
